

Toremifene Citrate's chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Toremifene Citrate: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and signaling pathways of **Toremifene Citrate**. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Toremifene citrate is the citrate salt of toremifene, a nonsteroidal triphenylethylene derivative. [1][2] Chemically, it is designated as 2-{p-[(Z)-4-chloro-1,2-diphenyl-1-butenyl]phenoxy}-N,N-dimethylethylamine citrate (1:1). Toremifene is structurally related to tamoxifen and is classified as a selective estrogen receptor modulator (SERM).[1][2]

Chemical Structure:

The structural formula of **toremifene citrate** is presented below:

(Image of the chemical structure of **toremifene citrate** would be placed here in a real document)

IUPAC Name: 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid.[1]



CAS Number: 89778-27-8[1]

Physicochemical Properties

The key physicochemical properties of **toremifene citrate** are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Property	Value	References
Molecular Formula	C32H36CINO8	[1][3]
(C26H28CINO • C6H8O7)	[4]	
Molecular Weight	598.1 g/mol	[1]
Appearance	White or almost white crystalline powder	[5][6][7]
Melting Point	160-162 °C	[5][8]
рКа	~8.0	[5]
Solubility	Water: 0.44 mg/mL at 37 °C, 0.63 mg/mL at 37°C[5][9]	
Methanol: Sparingly soluble	[5]	
Ethanol: Slightly soluble	[5]	_
Acetone: Very slightly soluble	[5]	_
Chloroform: Very slightly soluble	[5]	
Octanol: Practically insoluble	[5]	_
Diethyl ether: Practically insoluble	[5]	
DMSO: ≥ 100 mg/mL	[10][11]	_
Octanol/Water Partition Coefficient (log P)	3.3	[5]



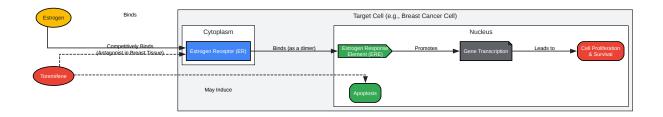
Mechanism of Action and Signaling Pathways

Toremifene citrate is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[12][13] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), thereby modulating the expression of estrogen-responsive genes.[2][14][15]

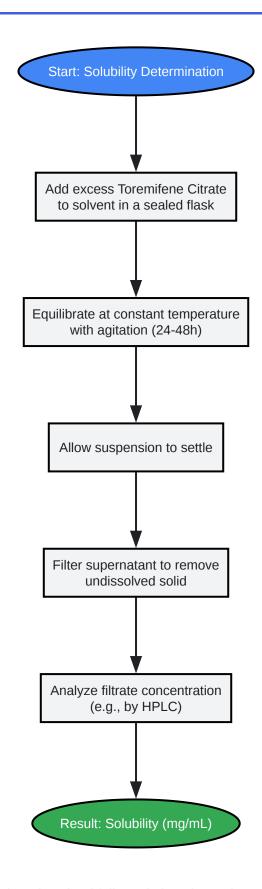
In breast tissue, toremifene acts as an estrogen antagonist.[15] By blocking the binding of estradiol to the estrogen receptor, it inhibits the growth-stimulating effects of estrogen on hormone-receptor-positive breast cancer cells.[13][14] This antagonistic activity is the basis for its use in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive or unknown tumors.[16]

Conversely, in other tissues such as bone, toremifene exhibits estrogenic (agonist) effects.[12] [16] This can be beneficial in maintaining bone mineral density.[16] It may also have estrogenic effects on the uterus.[15] The drug's complex pharmacology also involves the regulation of various genes implicated in the cell cycle, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[14]









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- To cite this document: BenchChem. [Toremifene Citrate's chemical structure and properties].
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